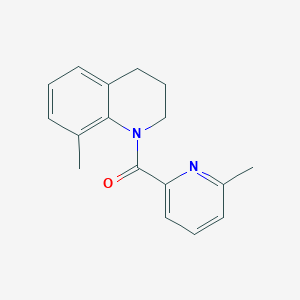
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes and disrupts the energy metabolism of cancer cells.
作用机制
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide targets the mitochondrial TCA cycle enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and succinate dehydrogenase. By inhibiting these enzymes, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide disrupts the energy metabolism of cancer cells, leading to decreased ATP production and increased oxidative stress. This results in apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been shown to induce apoptosis and cell death in cancer cells through the disruption of the mitochondrial TCA cycle. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide also increases oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been shown to enhance the activity of other anticancer agents, such as gemcitabine and paclitaxel, in preclinical studies.
实验室实验的优点和局限性
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has several advantages for lab experiments, including its potent anticancer activity and ability to enhance the activity of other anticancer agents. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide is also commercially available for research purposes, making it easily accessible for scientists. However, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide. One direction is to evaluate the efficacy of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide in combination with other anticancer agents in clinical studies. Another direction is to investigate the potential of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide as a radiosensitizer in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide and its potential for targeting specific cancer types.
合成方法
The synthesis of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide involves the condensation of N-cyclopropyl-2-bromoacetamide with 1-methylidene-3-oxoisoindoline in the presence of a base. The resulting product is then treated with lithium hydroxide to form N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide. The synthesis of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been reported in several publications, and the compound is commercially available for research purposes.
科学研究应用
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been extensively studied in preclinical and clinical settings for its anticancer activity. In preclinical studies, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has shown potent activity against a wide range of cancer cell lines, including pancreatic, breast, lung, and colon cancer. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has also been shown to enhance the activity of other anticancer agents, such as gemcitabine and paclitaxel, in preclinical studies.
In clinical studies, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been evaluated in patients with advanced solid tumors, including pancreatic cancer, non-small cell lung cancer, and hepatocellular carcinoma. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has shown promising results in these studies, with some patients experiencing partial or complete responses to treatment. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has also been well-tolerated, with a manageable safety profile.
属性
IUPAC Name |
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-12-5-3-4-6-13(12)15(19)17(9)10(2)14(18)16-11-7-8-11/h3-6,10-11H,1,7-8H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYKIYSIOKRJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2C(=C)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)
![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)

![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)
![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)

